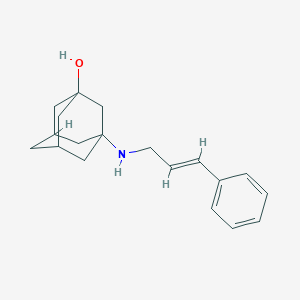![molecular formula C21H28N2O4 B271953 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B271953.png)
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in Germany and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 is a selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 increases the levels of cGMP in cells, which can lead to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 in lab experiments is its selectivity for sGC, which can help to reduce off-target effects. However, one limitation is that it can be difficult to obtain, as it is not widely available from commercial suppliers.
Orientations Futures
There are several potential future directions for research on 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, including:
1. Further studies on its potential therapeutic applications, particularly in cardiovascular disease, pulmonary hypertension, and cancer.
2. Development of new synthetic methods for 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 that are more efficient and scalable.
3. Studies on the pharmacokinetics and pharmacodynamics of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, including its bioavailability, metabolism, and excretion.
4. Development of new sGC inhibitors based on the structure of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, with improved selectivity and potency.
In conclusion, 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a selective mechanism of action, inhibiting sGC and increasing cGMP levels in cells. It has been shown to have vasodilatory effects, anti-inflammatory effects, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 that could lead to new therapeutic applications and improved synthetic methods.
Méthodes De Synthèse
The synthesis of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 involves several steps, including the reaction of 2-methoxy-4-nitrophenol with tert-butylamine to form a nitro derivative. This is then reduced to the corresponding amine, which is reacted with 4-methylphenylacetic acid to form the final product.
Applications De Recherche Scientifique
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C21H28N2O4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H28N2O4/c1-15-5-8-17(9-6-15)23-20(25)13-27-18-10-7-16(11-19(18)26-4)12-22-21(2,3)14-24/h5-11,22,24H,12-14H2,1-4H3,(H,23,25) |
Clé InChI |
XICAXIOSXUOWSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)

![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)